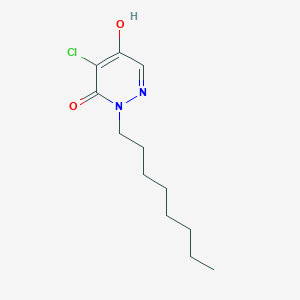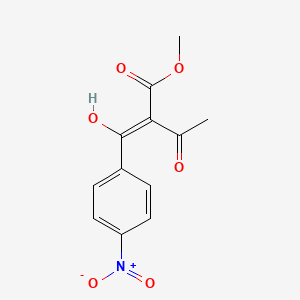![molecular formula C7H6N2O2S2 B5914365 2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)
2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol is a compound that belongs to the thiazolo[4,5-b]pyridine family. It has been studied in various scientific research fields due to its unique properties and potential applications.
科学的研究の応用
2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol has been studied in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
作用機序
The mechanism of action of 2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the progression of Alzheimer's disease. It can also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. It can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and can inhibit the production of certain cytokines, such as TNF-alpha.
実験室実験の利点と制限
2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol. One potential direction is to study its effects on other enzymes and pathways involved in Alzheimer's disease and cancer. Another direction is to investigate its potential as a treatment for other diseases, such as Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to develop more effective treatments based on this compound.
In conclusion, 2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol is a compound that has been studied in various scientific research fields due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop more effective treatments based on it.
合成法
The synthesis of 2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol can be achieved through a multi-step process. The first step involves the reaction of 2-aminopyridine with methyl isothiocyanate to form 2-(methylthio)pyridin-3-amine. This intermediate is then reacted with 2-bromo-4,5-dihydrothiazole to form the desired product, 2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol.
特性
IUPAC Name |
7-hydroxy-2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c1-12-7-9-6-5(13-7)3(10)2-4(11)8-6/h2H,1H3,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOALCWXNCAECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C(=CC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)[1,3]thiazolo[4,5-b]pyridine-5,7-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 2,2'-(3,7-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-diyl)diacetate](/img/structure/B5914314.png)
![3,3'-[(1-methyl-1H-pyrazol-5-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914320.png)
![3,3'-[(1-methyl-1H-pyrazol-4-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914326.png)







![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)
![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)

